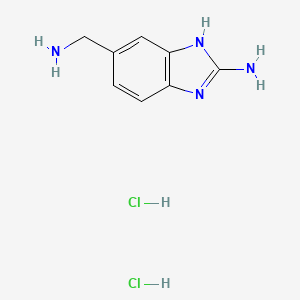

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

Description

Overview of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

This compound is a substituted benzimidazole derivative that exhibits unique structural characteristics within the broader family of heterocyclic compounds. The compound possesses a molecular formula of C8H12Cl2N4 and a molecular weight of 235.11 grams per mole, making it a relatively small yet functionally rich molecule. The systematic International Union of Pure and Applied Chemistry name for this compound is 6-(aminomethyl)-1H-benzimidazol-2-amine dihydrochloride, reflecting the standard nomenclature conventions for benzimidazole derivatives.

The compound features two distinct amino functional groups positioned strategically on the benzimidazole ring system. The primary amino group is attached via a methylene bridge to the benzene ring at position 5, while a second amino group is directly connected to the imidazole ring at position 2. This dual amino functionality confers significant chemical reactivity and potential for further derivatization. The dihydrochloride salt form enhances the compound's water solubility and stability, making it more amenable to various research applications and synthetic procedures.

Structural analysis reveals that the compound maintains the characteristic benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring at positions 4 and 5. The presence of multiple nitrogen atoms in the ring system, combined with the additional amino substituents, creates a highly electron-rich environment that influences the compound's chemical behavior and interaction patterns. The Simplified Molecular Input Line Entry System representation shows the compound as C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl, clearly indicating the connectivity and salt formation.

Historical context of benzimidazole derivatives in chemical research

The development of benzimidazole chemistry traces its origins to the late 19th century, when pioneering chemists first synthesized these heterocyclic compounds through systematic investigation of aromatic amine derivatives. The first benzimidazole compound was synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide, producing either 2,5-dimethylbenzimidazole or 2,6-dimethylbenzimidazole. This landmark discovery initiated one of the first comprehensive investigations into the chemical composition and properties of benzimidazole structures.

Subsequent research by Ladenburg in the 1870s established alternative synthetic approaches, particularly the refluxing of 3,4-diamino toluene with acetic acid, which produced compounds with equivalent chemical properties. These early synthetic methods were initially described using the term "Anhydro bases" because the formation of these compounds resulted in the elimination of water during the condensation process. The nomenclature evolved through several distinct periods before the scientific community settled on "benzimidazole" as the permanent designation for this class of heterocyclic compounds.

The 20th century witnessed significant expansion in benzimidazole research, with notable milestones including the publication of the first paper on antibacterial properties by Goodman and Nancy Hart, followed by Woolley's foundational work on benzimidazoles and their biological activities. The 1950s marked a crucial period when CIBA pharmaceutical, now known as Novartis, discovered benzimidazole derivative opioid agonist etonitazene, demonstrating the pharmaceutical potential of these compounds. This discovery catalyzed extensive research into the therapeutic applications of benzimidazole derivatives.

The 1960s brought further breakthroughs when Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton and colleagues documented that 2-trifluoro benzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria. These findings established benzimidazoles as versatile scaffolds for drug development and biological research, leading to the eventual development of numerous pharmaceutical agents including albendazole, pantoprazole, astemizole, and telmisartan.

Significance in the landscape of heterocyclic chemistry

Benzimidazole derivatives, including this compound, occupy a privileged position in heterocyclic chemistry due to their unique structural features and diverse reactivity patterns. The benzimidazole core structure combines the aromatic stability of benzene with the nucleophilic character of imidazole, creating a versatile platform for chemical modification and functionalization. This dual nature allows benzimidazole derivatives to participate in a wide range of chemical reactions while maintaining structural integrity under various reaction conditions.

The significance of benzimidazole derivatives in heterocyclic chemistry stems from their ability to serve as bioisosteres for naturally occurring purines, which was first hypothesized by Woolley in 1944. This structural similarity to biologically important molecules has made benzimidazoles valuable tools for medicinal chemistry research and drug design. The electron-rich nature of the benzimidazole ring system, combined with multiple nitrogen atoms capable of hydrogen bonding and coordination, enables these compounds to interact effectively with biological targets and metal centers.

Recent developments in benzimidazole chemistry have focused on the synthesis of novel derivatives through green chemistry approaches, including microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally friendly catalysts. These methodological advances have expanded the accessibility of complex benzimidazole derivatives and enabled the exploration of structure-activity relationships in various application areas. The development of nanocatalyst-mediated synthetic routes has achieved excellent yields ranging from 76-97% for various benzimidazole derivatives, demonstrating the efficiency of modern synthetic approaches.

The chemical stability of benzimidazoles under extreme conditions, including heating under pressure up to 270 degrees Celsius in concentrated sulfuric acid or treatment with strong acids and bases, makes them particularly valuable for applications requiring robust chemical platforms. This stability, combined with their weak basic properties with pKa values at 5.3 and 12.3, allows for controlled reactivity under specific reaction conditions while maintaining structural integrity.

Properties

IUPAC Name |

6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCRCBXPYBBGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Condensation with Oxidative Cyclization

A widely adopted method involves reacting 4-(aminomethyl)-1,2-diaminobenzene with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent. This protocol, adapted from bis-benzimidazole syntheses, proceeds as follows:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aldehyde (1.2 equiv) | Ethanol | Reflux | 62–72% |

- Aldehyde forms a bisulfite adduct with Na₂S₂O₅.

- Nucleophilic attack by diamine initiates cyclization.

- Oxidation generates the aromatic benzimidazole core.

Carboxylic Acid-Based Cyclization

Alternative routes employ carboxylic acids under dehydrating conditions (e.g., polyphosphoric acid). However, this method is less favorable due to harsh reaction conditions and lower yields compared to aldehyde condensation.

Introduction of the Aminomethyl Group

The aminomethyl (-CH₂NH₂) substituent is introduced via:

Reductive Amination of Nitriles

- Step 1 : React 4-cyano-1,2-phenylenediamine with a benzaldehyde derivative to form a nitrile-substituted benzimidazole.

- Step 2 : Catalytic hydrogenation (e.g., Ni–Al alloy, formic acid) reduces the nitrile to an aminomethyl group.

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Cyano-benzimidazole | Ni–Al alloy | HCO₂H/H₂O, rt | 67–91% |

Direct Functionalization via Nucleophilic Substitution

In some cases, the aminomethyl group is introduced early by reacting 5-chloro-2-nitroacetanilide with piperazine derivatives, followed by deacetylation and hydrogenation.

Salt Formation to Dihydrochloride

The free base 5-(aminomethyl)-1H-benzimidazol-2-amine is treated with dry HCl gas in methanol to yield the dihydrochloride salt.

| Parameter | Conditions | Outcome | Reference |

|---|---|---|---|

| HCl gas concentration | 1.0–2.0 equiv in MeOH | Quantitative protonation |

- Salt formation enhances water solubility for pharmaceutical applications.

- The dihydrochloride form is stable under ambient storage conditions.

Analytical Validation

Synthesized batches are characterized using:

- ¹H/¹³C NMR : Confirms substitution pattern and salt formation.

- HRMS : Validates molecular weight (theoretical: 235.11 g/mol).

- HPLC : Purity >95% achievable via optimized protocols.

Biological Activity

5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10Cl2N4

- Molecular Weight : 219.10 g/mol

- CAS Number : 1789007-38-0

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of kinases, which are critical in regulating cell division and proliferation.

- Antiproliferative Activity : Studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | FGFR1 | < 4.1 | |

| Antiproliferative | KG1 Cell Line | 25.3 ± 4.6 | |

| Antitumor Activity | SNU16 Cell Line | 77.4 ± 6.2 | |

| IDO1 Inhibition | Enzymatic Assay | 5.3 |

Case Study 1: Antitumor Efficacy

A study evaluated the compound's effectiveness against BRAFV600-mutant melanoma cells. The results indicated significant antiproliferative effects, with tolerability observed at doses up to 400 mg twice daily, showcasing its potential as a therapeutic agent in oncology.

Case Study 2: Enzymatic Inhibition

Research focusing on the compound's inhibitory effects on indoleamine 2,3-dioxygenase (IDO) revealed promising results, with IC50 values indicating strong inhibition. This suggests a potential application in immunotherapy by modulating immune responses in tumors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzodiazole core significantly influence the biological activity of the compound. Substituents at specific positions on the benzodiazole ring enhance its binding affinity to target proteins and improve its inhibitory potency.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Chemical Formula : C8H10Cl2N4

- Molecular Weight : 227.09 g/mol

- CAS Number : 1789007-38-0

Its structural characteristics contribute to its reactivity and interaction with biological systems.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that benzodiazoles, including 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine derivatives, exhibit antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in treating infections .

2. Anticancer Properties

Benzodiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

3. Neurological Research

The compound's ability to interact with serotonin receptors positions it as a potential agent in neurological research. It may aid in understanding depression and anxiety mechanisms, as certain benzodiazoles are known to affect neurotransmitter systems .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, making it useful in biochemical assays to explore metabolic processes .

2. Molecular Probes

Due to its fluorescent properties, this compound can serve as a molecular probe in biological imaging studies. Its ability to bind selectively to certain biomolecules allows researchers to visualize cellular processes effectively .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, benzodiazole derivatives are utilized to enhance the thermal stability of polymers. Incorporating this compound into polymer matrices has shown improved mechanical properties and resistance to thermal degradation .

2. Coatings and Films

The compound is also explored for use in coatings and films due to its protective properties against environmental degradation. Its application can extend the lifespan of materials exposed to harsh conditions.

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzimidazole/benzodiazole derivatives:

Key Observations:

- Substituent Effects: The target compound’s aminomethyl group provides a primary amine for hydrogen bonding, enhancing water solubility via dihydrochloride salt formation.

- Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to neutral or monohydrochloride forms (e.g., ).

- Ring Modifications : The benzimidazol-2-one derivative () contains a saturated ring with a ketone oxygen, reducing aromaticity and altering electronic properties compared to fully aromatic benzodiazoles.

Receptor Binding and Selectivity

- Sulfonamide Derivatives (PR3–PR7) : These compounds (e.g., PR3 in ) exhibit low basicity and high affinity for 5-HT6 receptors due to bulky sulfonyl groups. The target compound lacks this substituent, suggesting divergent receptor interactions.

- Methoxy Derivatives: The methoxy group in may confer metabolic stability through steric hindrance of oxidative enzymes, whereas the target’s aminomethyl group could facilitate rapid clearance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride, and how can purity be ensured?

- Methodology :

- Step 1 : Start with the condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one in refluxing acetic acid with sodium acetate as a catalyst. Similar protocols for benzodiazole derivatives involve reflux times of 3–5 hours to ensure complete reaction .

- Step 2 : Purify the product via recrystallization from a DMF/acetic acid mixture, followed by washing with ethanol and diethyl ether to remove unreacted precursors .

- Step 3 : Confirm purity using high-performance liquid chromatography (HPLC) and elemental analysis. For dihydrochloride salts, ion-exchange chromatography may be necessary .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the benzodiazole core, aminomethyl substitution, and hydrochloride counterions. Compare chemical shifts with analogous compounds (e.g., 5-amino-1,3-dimethylbenzimidazol-2-one derivatives) .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to confirm molecular weight, with attention to isotopic patterns indicative of chlorine atoms in the dihydrochloride form .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive proof of crystal packing and hydrogen-bonding interactions, critical for understanding stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Regulatory Compliance : Adhere to OSHA and NIOSH guidelines for handling corrosive or toxic chemicals. Use fume hoods and personal protective equipment (PPE) during synthesis .

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal. Follow institutional protocols for hazardous waste, as outlined in chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent, temperature) .

- Machine Learning (ML) : Train ML models on existing benzodiazole reaction data to predict yield-maximizing parameters (e.g., catalyst loading, stoichiometry) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodology :

- Iterative Analysis : Compare experimental NMR/MS data with computational predictions (e.g., Gaussian-based chemical shift calculations). Discrepancies may arise from solvation effects or protonation states, requiring pH-dependent studies .

- Cross-Validation : Use multiple techniques (e.g., FT-IR for functional groups, UV-Vis for conjugation) to resolve ambiguities. Statistical design of experiments (DoE) can isolate variables causing data variability .

Q. What strategies integrate reaction design principles into scalable synthesis?

- Methodology :

- Feedback Loops : Implement ICReDD’s approach by cycling experimental results back into computational models to refine reactor design (e.g., continuous-flow systems for dihydrochloride salt formation) .

- Process Simulation : Use Aspen Plus or similar software to simulate mass transfer and heat exchange in large-scale reactors, ensuring reproducibility .

Q. How can stability studies under varying conditions inform storage and application?

- Methodology :

- Accelerated Degradation Testing : Expose the compound to elevated temperatures, humidity, and light. Monitor degradation via HPLC and kinetic modeling to estimate shelf life .

- Solid-State Stability : Analyze polymorphic transitions using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Dihydrochloride salts are prone to hygroscopicity; consider inert atmosphere storage .

Q. What factorial design approaches mitigate challenges in scaling up synthesis?

- Methodology :

- Taguchi Method : Optimize critical parameters (e.g., reaction time, cooling rate) using orthogonal arrays to minimize variability during pilot-scale production .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH, temperature) to identify robust operating windows for high yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.